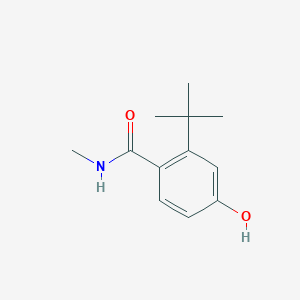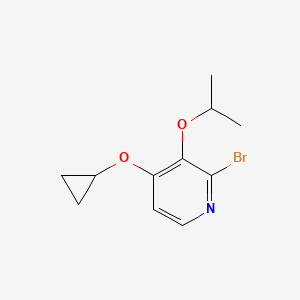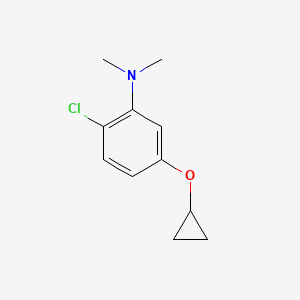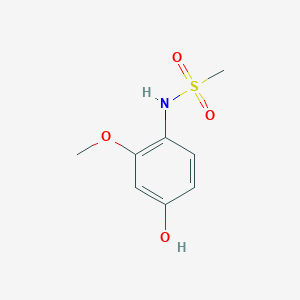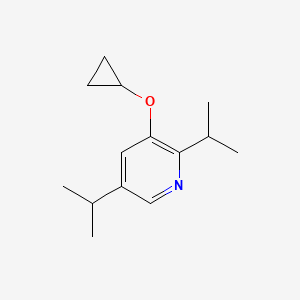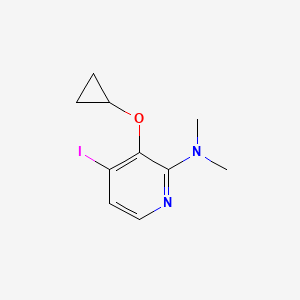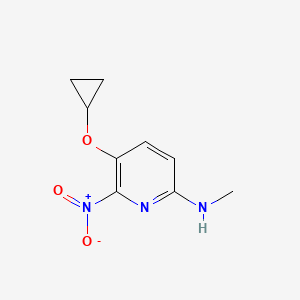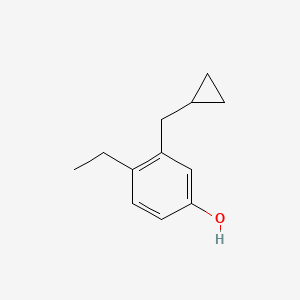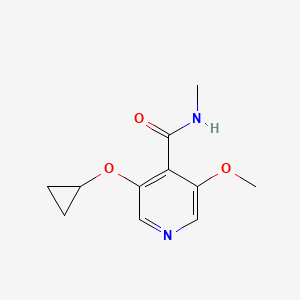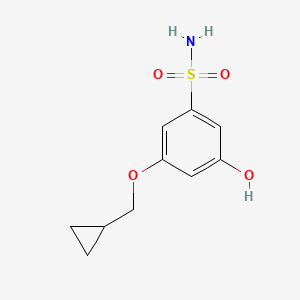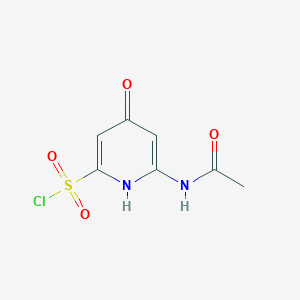
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a hydroxyl group, and a sulfonyl chloride group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 4-hydroxypyridine to form 4-acetylaminopyridine. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Condensation Reactions: The acetylamino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, Schiff bases, and various oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride involves its ability to interact with various molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetylamino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-4-hydroxypyridine-2-sulfonyl chloride
- 6-Benzoylamino-4-hydroxypyridine-2-sulfonyl chloride
- 4-Hydroxy-2-sulfonyl chloride pyridine derivatives
Uniqueness
The combination of functional groups in this compound allows for a wide range of chemical modifications and interactions, making it a valuable intermediate in various chemical and biological processes .
Eigenschaften
Molekularformel |
C7H7ClN2O4S |
|---|---|
Molekulargewicht |
250.66 g/mol |
IUPAC-Name |
6-acetamido-4-oxo-1H-pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4(11)9-6-2-5(12)3-7(10-6)15(8,13)14/h2-3H,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
QOPFDAVMNNMKCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=O)C=C(N1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


